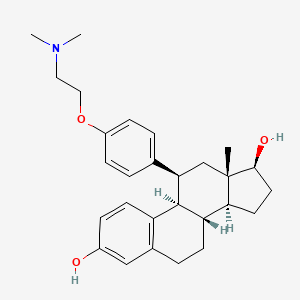

RU-39411

説明

特性

CAS番号 |

120382-04-9 |

|---|---|

分子式 |

C28H37NO3 |

分子量 |

435.6 g/mol |

IUPAC名 |

(8S,9R,11S,13S,14S,17S)-11-[4-[2-(dimethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C28H37NO3/c1-28-17-24(18-4-8-21(9-5-18)32-15-14-29(2)3)27-22-11-7-20(30)16-19(22)6-10-23(27)25(28)12-13-26(28)31/h4-5,7-9,11,16,23-27,30-31H,6,10,12-15,17H2,1-3H3/t23-,24+,25-,26-,27+,28-/m0/s1 |

InChIキー |

VBPPJMXMMHJPDP-JZFZMOLRSA-N |

異性体SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCN(C)C |

正規SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCN(C)C |

外観 |

Solid powder |

他のCAS番号 |

120382-04-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

RU-39411; RU 39411; RU39411; |

製品の起源 |

United States |

Foundational & Exploratory

RU5135: A Technical Guide to its Antagonism of the Glycine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RU5135 as a potent and selective antagonist of the glycine receptor (GlyR). RU5135, a steroid derivative, exhibits a competitive and strychnine-like mechanism of action, making it a valuable tool for studying the physiological and pathological roles of glycinergic neurotransmission. This document consolidates available quantitative data, details experimental protocols for its characterization, and presents key signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Introduction to RU5135 and the Glycine Receptor

The glycine receptor is a crucial component of the central nervous system, functioning as a ligand-gated chloride ion channel that mediates inhibitory neurotransmission.[1][2][3] Upon binding of the neurotransmitter glycine, the channel opens, allowing an influx of chloride ions that hyperpolarizes the postsynaptic membrane, thus reducing neuronal excitability.[2][4] This inhibitory signaling is vital for motor control, pain processing, and respiratory rhythm.

RU5135 has been identified as a potent antagonist of the glycine receptor, acting in a manner similar to the classic GlyR antagonist, strychnine.[5][6] Its steroid-based structure distinguishes it from many other glycine antagonists. Understanding the specifics of its interaction with the glycine receptor is essential for its application as a pharmacological probe and for the potential development of novel therapeutics targeting the glycinergic system.

Quantitative Pharmacological Data

The potency of RU5135 as a glycine receptor antagonist has been quantified using various pharmacological parameters. The available data is summarized in the table below.

| Parameter | Value | Species | Preparation | Reference |

| pA2 | 7.67 | Rat | Isolated Optic Nerve | [6] |

Mechanism of Action

RU5135 acts as a competitive antagonist at the glycine receptor.[7] This means that RU5135 binds to the same recognition site on the receptor as the endogenous agonist, glycine.[7] However, the binding of RU5135 does not induce the conformational change necessary for the opening of the associated chloride channel.[7] By occupying the binding site, RU5135 prevents glycine from activating the receptor, thereby inhibiting its function. Molecular modeling studies suggest that while RU5135 binds to the glycine recognition site, it fails to trigger the allosteric changes that lead to channel gating.[7] Furthermore, it is proposed that a carbonyl group on the RU5135 molecule may interact with an arginine residue near the outer mouth of the chloride channel, potentially contributing to the blockade.[7]

Experimental Protocols

The following sections describe the methodologies used to characterize RU5135 as a glycine receptor antagonist.

Electrophysiological Characterization on Isolated Rat Optic Nerve

This protocol is based on the methodology used to determine the pA2 value of RU5135.[6]

Objective: To quantify the antagonistic potency of RU5135 on glycine-induced responses in a native neuronal preparation.

Preparation:

-

Tissue Dissection: Isolate the optic nerve from a rat.

-

Mounting: Mount the isolated optic nerve in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant temperature.

Recording:

-

Electrode Placement: Place extracellular recording electrodes on the surface of the optic nerve to measure compound action potentials.

-

Stimulation: Use a stimulating electrode to evoke action potentials.

-

Drug Application: Apply glycine to the perfusion bath at various concentrations to establish a concentration-response curve for its inhibitory effect on the evoked potentials.

-

Antagonist Application: Introduce RU5135 into the perfusion medium at a fixed concentration and allow it to equilibrate with the tissue.

-

Schild Analysis: In the presence of RU5135, re-establish the glycine concentration-response curve. Repeat this process with multiple concentrations of RU5135. The parallel rightward shift in the glycine concentration-response curve is indicative of competitive antagonism. Plot the log (concentration ratio - 1) against the log [RU5135] to generate a Schild plot. The x-intercept of this plot provides the pA2 value.

Radioligand Binding Assay (General Protocol)

While a specific protocol for RU5135 has not been detailed in the available literature, a general radioligand binding assay to determine the Ki value would follow these steps:

Objective: To determine the binding affinity (Ki) of RU5135 for the glycine receptor.

Materials:

-

Receptor Source: Membranes prepared from a tissue or cell line known to express glycine receptors (e.g., spinal cord, transfected HEK293 cells).

-

Radioligand: A radiolabeled glycine receptor antagonist with high affinity and specificity (e.g., [3H]strychnine).

-

Test Compound: RU5135 at various concentrations.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength.

Procedure:

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of RU5135. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled known antagonist).

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of RU5135. Fit the data to a one-site competition model to determine the IC50 value of RU5135. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Glycine Receptor Signaling Pathway

Caption: Glycine receptor signaling pathway and the antagonistic action of RU5135.

Experimental Workflow for RU5135 Characterization

Caption: A typical experimental workflow for characterizing a novel glycine receptor antagonist like RU5135.

Logical Relationship of Competitive Antagonism

Caption: Logical diagram illustrating the competitive antagonism of RU5135 at the glycine receptor binding site.

Conclusion

RU5135 is a valuable pharmacological tool for the study of the glycinergic system due to its potent and competitive antagonism of the glycine receptor. Its strychnine-like properties allow for the effective blockade of glycine-mediated neurotransmission. The provided data and protocols offer a foundation for researchers to utilize RU5135 in their investigations into the roles of glycine receptors in health and disease. Further studies to determine its Ki and IC50/EC50 values would provide a more complete pharmacological profile. The unique steroidal structure of RU5135 may also offer a scaffold for the design of novel, selective modulators of the glycine receptor.

References

- 1. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 2. Glycine receptor - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On identifying a second molecular antagonistic mechanism operative at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

RU5135: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135, a synthetic amidine steroid, emerged from the pioneering steroid research of the mid-20th century. This document provides a comprehensive technical overview of RU5135, detailing its discovery, mechanism of action, and the experimental methodologies used in its characterization. It is intended to serve as a resource for researchers in pharmacology and drug development, offering a concise summary of the compound's properties and the historical context of its investigation. While the "RU" designation strongly suggests an origin within the French pharmaceutical company Roussel Uclaf, renowned for its work on steroid antagonists like RU-486, the specific details of its initial synthesis and discovery remain to be fully elucidated from publicly available literature.

Introduction

RU5135, chemically identified as (3α,5β)-3-hydroxy-16-imino-17-aza-androstan-11-one, is a potent antagonist of two critical inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABAA) receptor and the glycine receptor. Its dual antagonism has made it a valuable tool in neuropharmacological research for dissecting the roles of these inhibitory systems. This guide synthesizes the available historical and technical data on RU5135, presenting it in a format accessible to professionals in the field.

Discovery and Historical Context

The development of RU5135 is rooted in the extensive research on steroid chemistry conducted by pharmaceutical companies in the latter half of the 20th century. Roussel Uclaf, a key player in this field, was instrumental in the development of steroid-based drugs, most notably the progesterone receptor antagonist mifepristone (RU-486). The "RU" prefix in RU5135 is a strong indicator of its origin within this company's research programs, which were dedicated to synthesizing and screening novel steroid structures for a variety of biological activities.

Mechanism of Action

RU5135 exerts its physiological effects by competitively inhibiting the function of GABAA and glycine receptors.

-

GABAA Receptor Antagonism : RU5135 acts as a competitive antagonist at the GABAA receptor, competing with the endogenous ligand GABA. It shares a common binding site with the classical competitive antagonist, bicuculline. However, its binding site is distinct from those of non-competitive inhibitors like picrotoxin and allosteric modulators such as neurosteroids.

-

Glycine Receptor Antagonism : Similarly, RU5135 is a competitive antagonist at the glycine receptor, where it shares a common site of action with the potent convulsant strychnine.

The dual antagonism of these two primary inhibitory ionotropic receptors in the central nervous system makes RU5135 a powerful tool for studying the physiological roles of GABAergic and glycinergic signaling.

Quantitative Data

The antagonist potency of RU5135 has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Target | Agonist | pA2 Value |

| GABAA Receptor | Muscimol | 8.31 |

| Glycine Receptor | Glycine | 7.67 |

Table 1: Antagonist Potency (pA2) of RU5135

Experimental Protocols

The characterization of RU5135 has relied on standard pharmacological and electrophysiological techniques. While specific, detailed protocols from the initial discovery are not available, the following represent the general methodologies employed for a compound of this class.

Radioligand Binding Assay

Radioligand binding assays are utilized to determine the affinity and specificity of a compound for its receptor.

Objective: To determine the binding affinity (Ki) of RU5135 for the GABAA receptor.

General Protocol:

-

Membrane Preparation:

-

Whole brains or specific brain regions (e.g., cortex) from rodents are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, the membrane preparation is incubated with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [35S]TBPS) and varying concentrations of RU5135.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of RU5135 that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Electrophysiological Recording

Electrophysiological techniques, such as whole-cell patch-clamp recording, are used to measure the functional effects of a compound on ion channel activity.

Objective: To characterize the antagonist effect of RU5135 on glycine-induced currents in neurons.

General Protocol:

-

Slice Preparation:

-

Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Coronal slices containing the brain region of interest (e.g., brainstem or spinal cord) are prepared using a vibratome.

-

The slices are allowed to recover in oxygenated aCSF before recording.

-

-

Whole-Cell Patch-Clamp Recording:

-

A single neuron is visualized under a microscope.

-

A glass micropipette filled with an intracellular solution is brought into contact with the neuron's membrane to form a high-resistance seal.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ionic currents.

-

-

Drug Application:

-

Glycine is applied to the neuron to elicit an inward chloride current.

-

After establishing a stable baseline response to glycine, RU5135 is co-applied with glycine.

-

-

Data Acquisition and Analysis:

-

The glycine-induced currents are recorded in the absence and presence of RU5135.

-

The degree of inhibition of the glycine current by RU5135 is quantified. A concentration-response curve can be generated to determine the IC50 of RU5135.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of RU5135 at inhibitory synapses.

Experimental Workflow

Caption: General experimental workflow for the characterization of RU5135.

Synthesis

A detailed, step-by-step synthesis protocol for RU5135 from its original developers is not publicly available. However, the synthesis of similar aza-steroids typically involves multi-step processes starting from commercially available steroid precursors. The introduction of the nitrogen atom into the steroid skeleton and the formation of the imine group at position 16 would be key synthetic challenges.

Conclusion

RU5135 is a historically significant neuropharmacological tool, notable for its potent and competitive antagonism of both GABAA and glycine receptors. While its origins likely lie within the extensive steroid chemistry programs of Roussel Uclaf, a comprehensive understanding of its discovery and development is limited by the availability of primary source documentation. This guide provides a consolidation of the existing technical information on RU5135, serving as a valuable resource for researchers investigating inhibitory neurotransmission and the pharmacology of steroid derivatives. Further historical research into the archives of Roussel Uclaf may provide a more complete picture of the discovery and initial investigation of this potent neuroactive steroid.

RU5135: A Technical Guide on its Antagonistic Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a steroid derivative recognized for its potent antagonistic effects on major inhibitory neurotransmitter receptors in the central nervous system (CNS). This technical guide synthesizes the available preclinical data on RU5135, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. Due to the preclinical nature of the research on RU5135, clinical trial data is not available. The primary actions of RU5135 are competitive antagonism at γ-aminobutyric acid type A (GABA-A) and glycine receptors, leading to a reduction in inhibitory neurotransmission and, under certain conditions, epileptiform activity. This document provides a detailed overview for researchers investigating inhibitory synaptic transmission and the pharmacological modulation of GABAergic and glycinergic systems.

Mechanism of Action

RU5135 exerts its effects on the central nervous system primarily through the competitive antagonism of two key ligand-gated ion channels: the GABA-A receptor and the glycine receptor (GlyR). Both of these receptors are crucial for mediating fast inhibitory neurotransmission throughout the CNS.

-

GABA-A Receptor Antagonism : RU5135 acts as a competitive antagonist at the GABA-A receptor, competing with the endogenous ligand GABA. By binding to the receptor, RU5135 prevents the channel from opening in response to GABA, thereby inhibiting the influx of chloride ions that would normally hyperpolarize the neuron and reduce its excitability. This action is similar to that of the classic GABA-A antagonist, bicuculline.[1]

-

Glycine Receptor Antagonism : In a manner analogous to its effects on GABA-A receptors, RU5135 competitively inhibits glycine receptors.[1][2] This action is described as "strychnine-like," indicating a potent blockade of the receptor that prevents glycine from mediating its inhibitory effects, particularly in the spinal cord and brainstem where glycine is the predominant fast inhibitory neurotransmitter.[2]

The dual antagonism of both GABA-A and glycine receptors results in a significant reduction of inhibitory tone in the CNS, leading to a state of neuronal hyperexcitability.

Quantitative Pharmacological Data

The available quantitative data for RU5135 is derived from functional studies assessing its antagonist potency. The primary metric reported is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Parameter | Receptor/Agonist | Tissue Preparation | Value | Reference |

| pA2 | GABA-A / Muscimol | Rat Cuneate Nucleus | 8.31 | [1] |

| pA2 | Glycine Receptor / Glycine | Rat Optic Nerve | 7.67 | [1] |

Experimental Protocols

The pharmacological characterization of RU5135 has been conducted using in vitro and in vivo electrophysiological techniques. While detailed, step-by-step protocols are not fully available in the public domain, the following outlines the core methodologies employed.

In Vitro Isolated Tissue Preparations

-

Objective : To determine the potency and nature of RU5135's antagonism at GABA-A and glycine receptors in a controlled ex vivo environment.

-

Methodology :

-

Tissue Dissection : The cuneate nucleus and optic nerve are dissected from rats.[1]

-

Preparation Mounting : The isolated tissues are mounted in a recording chamber and continuously perfused with an oxygenated physiological salt solution.

-

Electrophysiological Recording : Extracellular or intracellular recordings are made from neurons within the tissue preparations to measure their electrical responses to the application of neurotransmitter agonists.

-

Agonist Application : Concentration-response curves are generated for the GABA-A agonist muscimol (in the cuneate nucleus) and for glycine (in the optic nerve).

-

Antagonist Application : RU5135 is introduced into the perfusing solution at various concentrations, and the agonist concentration-response curves are re-determined in the presence of the antagonist.

-

Data Analysis : The magnitude of the rightward shift in the agonist concentration-response curve caused by RU5135 is used to calculate the pA2 value via Schild plot analysis.

-

In Vivo Microelectrophoresis in Anesthetized Animals

-

Objective : To assess the effect of RU5135 on neuronal firing in the intact central nervous system.

-

Methodology :

-

Animal Preparation : Cats are anesthetized with pentobarbitone.[2]

-

Surgical Procedure : A laminectomy is performed to expose the spinal cord.

-

Microelectrode Placement : A multi-barreled microelectrode is lowered into the spinal cord to record the extracellular action potentials of individual neurons.

-

Microelectrophoretic Application : One barrel of the microelectrode is filled with a solution of RU5135, and a current is passed to eject the drug in the immediate vicinity of the recorded neuron. Other barrels may contain GABA or glycine for comparison.

-

Data Acquisition : The firing rate of the neuron is recorded before, during, and after the application of RU5135 and the inhibitory amino acids.

-

Analysis : The ability of RU5135 to block the inhibitory effects of GABA and glycine on neuronal firing is quantified.

-

Central Nervous System Effects

Epileptogenic Properties

A significant CNS effect of RU5135 is its ability to induce epileptiform activity. This is a direct consequence of its potent blockade of inhibitory neurotransmission. Studies have shown that systemic administration of RU5135 can lead to epileptic spiking.[3][4]

Role of the Blood-Brain Barrier

The epileptogenic effects of RU5135 are critically dependent on the integrity of the blood-brain barrier (BBB). Research indicates that in the presence of a compromised BBB, such as that caused by surgical procedures, the threshold for RU5135-induced epileptic spiking is significantly lowered.[3][4] This suggests that the compound's access to the CNS is a key determinant of its convulsant activity.

Visualizations

Signaling Pathways

The primary mechanism of RU5135 is the direct blockade of ionotropic GABA-A and glycine receptors. The downstream signaling is a direct consequence of preventing the influx of chloride ions.

Caption: Antagonistic action of RU5135 at GABA-A and Glycine receptors.

Experimental Workflow for pA2 Determination

The following diagram illustrates the general workflow for determining the pA2 value of RU5135.

Caption: Experimental workflow for determining the pA2 value of RU5135.

Logical Relationship of RU5135 Action and CNS Effects

This diagram illustrates the logical progression from the molecular action of RU5135 to its systemic effects on the central nervous system.

Caption: Logical flow from RU5135's molecular action to CNS effects.

Conclusion

RU5135 is a valuable research tool for investigating the roles of GABAergic and glycinergic inhibition in the central nervous system. Its potent, competitive antagonism at both GABA-A and glycine receptors provides a means to disinhibit neuronal circuits and study the consequences of reduced inhibitory tone. The compound's epileptogenic properties, particularly in the context of a compromised blood-brain barrier, highlight the critical role of inhibitory neurotransmission in maintaining CNS stability. Further research would be beneficial to delineate its effects on specific receptor subtypes and to explore the full extent of its pharmacological profile. The information presented in this guide, based on the available scientific literature, serves as a foundational resource for professionals in the fields of neuroscience and drug development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic RU5135: A Review of Non-Existent In Vivo and In Vitro Studies

A comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo or in vitro studies for a compound designated as RU5135. This suggests that "RU5135" may be an internal, unpublished compound name, a misnomer, or a compound that has not yet been the subject of published scientific research. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not possible at this time.

The search for information on RU5135 did not yield any specific data regarding its binding affinity, IC50/EC50 values, pharmacokinetic profiles, or efficacy in any experimental models. General search results provided context on glucocorticoid receptor binding and the methodologies of in vivo and in vitro studies but contained no mention of RU5135.

For researchers, scientists, and drug development professionals interested in the bioactivity of novel compounds, the absence of data on RU5135 means that any investigation would need to begin from first principles. This would involve initial in vitro characterization followed by in vivo validation.

Hypothetical Experimental Workflow for a Novel Compound Like RU5135

Should a compound like RU5135 exist and be targeted for investigation as a potential therapeutic agent, a typical preclinical research workflow would be initiated. The following outlines a generalized approach that would be necessary to gather the foundational data for a technical guide.

RU5135: A Technical Guide for the Investigation of Inhibitory Synapses

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the steroid derivative RU5135, a valuable pharmacological tool for the study of inhibitory synapses. RU5135 functions as a competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors and also exhibits antagonist activity at glycine receptors. This document consolidates the available quantitative data, details relevant experimental protocols, and presents visual representations of its mechanism of action and experimental workflows to facilitate its effective use in neuroscience research and drug development.

Introduction

Inhibitory neurotransmission, primarily mediated by GABA and glycine, is crucial for maintaining the balance of neuronal activity in the central nervous system (CNS). Dysregulation of inhibitory signaling is implicated in numerous neurological and psychiatric disorders. Pharmacological tools that can selectively modulate inhibitory receptors are therefore indispensable for elucidating the physiological roles of these receptors and for the development of novel therapeutics.

RU5135 is a steroid derivative that has been identified as a potent antagonist of the major inhibitory neurotransmitter receptors. Its competitive nature at the GABA-A receptor makes it a useful tool for isolating and studying GABAergic synaptic transmission. This guide aims to provide researchers with a comprehensive resource on the properties and applications of RU5135.

Mechanism of Action

RU5135 acts as a competitive antagonist at the GABA-A receptor. This means that it binds to the same site as the endogenous ligand GABA, but its binding does not activate the receptor's intrinsic ion channel. By occupying the binding site, RU5135 prevents GABA from binding and subsequently reduces the frequency of channel opening, thereby inhibiting GABAergic neurotransmission. Evidence for this competitive mechanism comes from Schild analysis, which has been performed in studies investigating the effect of RU5135 on the binding of other GABA-A receptor ligands.[1]

Additionally, RU5135 is a known antagonist of glycine receptors, another key family of inhibitory ligand-gated ion channels, particularly prevalent in the spinal cord and brainstem.[2] This dual antagonism should be considered when designing and interpreting experiments using RU5135.

Signaling Pathway of GABA-A Receptor and RU5135 Antagonism

References

Unveiling the Steroid Core of RU5135: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the steroid RU5135, a potent antagonist of key inhibitory neurotransmitter receptors. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, biological activity, and the experimental framework used for its characterization.

Core Chemical and Physical Properties

RU5135 is classified as a novel convulsant amidine steroid. While a definitive public-domain chemical structure diagram remains elusive, its elemental composition and key structural features have been described in the scientific literature. It is identified as a 3-azasteroid with a 3-alpha-hydroxylated, 5-beta-reduced A ring.

| Property | Value |

| Chemical Formula | C₁₈H₂₈N₂O₂ |

| Molecular Weight | 304.43 g/mol |

| Elemental Analysis | C: 71.02%, H: 9.27%, N: 9.20%, O: 10.51% |

Biological Activity: A Dual Antagonist

RU5135 is a potent antagonist of both γ-aminobutyric acid (GABA) type A (GABA-A) and glycine receptors, two critical ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.

Quantitative Analysis of Receptor Antagonism

The antagonistic properties of RU5135 have been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Receptor Target | Agonist | pA2 Value | Reference |

| GABA-A Receptor | Muscimol | 8.31 | [1][2] |

| Glycine Receptor | Glycine | 7.67 | [1][2] |

These values indicate that RU5135 is a highly potent and competitive antagonist at both receptor sites.

Experimental Protocols

The characterization of RU5135's biological activity involved sophisticated electrophysiological techniques performed on isolated rodent neural tissues.

Electrophysiological Recordings in Isolated Rat Tissues

1. Preparation of Isolated Rat Cuneate Nucleus Slices:

-

Tissue Source: Male Wistar rats (150-200g).

-

Dissection: The brainstem is rapidly removed and placed in chilled, oxygenated Krebs-Henseleit solution. The cuneate nucleus is dissected out.

-

Slicing: Transverse slices (300-500 µm thick) are cut using a vibratome.

-

Incubation: Slices are incubated in oxygenated Krebs-Henseleit solution at room temperature for at least 1 hour before recording.

2. Preparation of Isolated Rat Optic Nerve:

-

Tissue Source: Male Wistar rats (150-200g).

-

Dissection: The optic nerves are carefully dissected from the orbits.

-

Mounting: The isolated optic nerves are mounted in a recording chamber and superfused with oxygenated Krebs-Henseleit solution.

3. Electrophysiological Recording:

-

Technique: Extracellular recording of population spikes.

-

Stimulation: Electrical stimulation is applied to evoke neuronal responses.

-

Drug Application: Agonists (muscimol for cuneate nucleus, glycine for optic nerve) are applied to elicit a baseline response.

-

Antagonism Assay: RU5135 is co-applied with the agonist at varying concentrations to determine the shift in the concentration-response curve and calculate the pA2 value.

Signaling Pathway and Mechanism of Action

RU5135 exerts its effects by competitively binding to the agonist recognition sites on GABA-A and glycine receptors. This prevents the endogenous ligands (GABA and glycine, respectively) from binding and activating these ion channels, thereby blocking the influx of chloride ions and inhibiting neuronal hyperpolarization.

Figure 1: Mechanism of action of RU5135 as a competitive antagonist at GABA-A and Glycine receptors.

Experimental Workflow

The determination of RU5135's antagonistic properties follows a structured experimental workflow.

Figure 2: Workflow for determining the pA2 value of RU5135.

References

RU5135: A Technical Guide to its Binding Affinity for Glycine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135, a steroid derivative, has been identified as a potent antagonist of the glycine receptor (GlyR), a crucial mediator of inhibitory neurotransmission in the central nervous system. Understanding the binding affinity and mechanism of action of RU5135 at various GlyR subtypes is paramount for its potential development as a pharmacological tool and therapeutic agent. This technical guide provides a comprehensive overview of the binding characteristics of RU5135 to glycine receptors, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Affinity of RU5135

The binding affinity of RU5135 for glycine receptors has been primarily characterized through electrophysiological studies, yielding a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

| Parameter | Value | Receptor Type | Preparation | Reference |

| pA2 | 7.67 | Glycine Receptor | Rat Optic Nerve | [Simmonds & Turner, 1985] |

A study on human homomeric α1 glycine receptors further established the high potency of RU5135, indicating a rank order of potency where RU5135 is greater than strychnine.[1] However, specific Ki or IC50 values for RU5135 at different glycine receptor α subunits (α1, α2, α3) are not yet prominently available in the published literature.

Mechanism of Action

Electrophysiological evidence strongly suggests that RU5135 acts as a competitive antagonist at the glycine receptor. This is supported by the parallel shift of the glycine concentration-response curve in the presence of RU5135, as is characteristic of competitive antagonism. Furthermore, studies have indicated that RU5135 shares a common site of action with strychnine, a well-known competitive antagonist of the glycine receptor.

Experimental Protocols

The determination of the binding affinity of RU5135 for glycine receptors has been achieved through detailed electrophysiological experiments. The following protocol is a summarized representation of the methodology employed in the pivotal study by Simmonds and Turner (1985).

Electrophysiological Determination of pA2 Value

Objective: To determine the potency of RU5135 as a glycine receptor antagonist by calculating its pA2 value.

Preparation: Isolated rat optic nerve preparation. This preparation is utilized as it offers a population of glycine receptors that can be reliably stimulated and recorded from.

Methodology:

-

Preparation Mounting: The isolated rat optic nerve is mounted in a perfusion bath, allowing for the superfusion of different solutions.

-

Recording: Extracellular DC recordings are made from the optic nerve to measure the depolarization induced by the application of glycine.

-

Glycine Concentration-Response Curve: A cumulative concentration-response curve for glycine is established by applying increasing concentrations of glycine and recording the corresponding depolarization.

-

Antagonist Application: The preparation is then incubated with a known concentration of RU5135 for a sufficient period to reach equilibrium.

-

Shifted Glycine Concentration-Response Curve: In the continuous presence of RU5135, a second cumulative concentration-response curve for glycine is generated.

-

Data Analysis: The dose-ratio is calculated by dividing the EC50 of glycine in the presence of RU5135 by the EC50 of glycine in the absence of the antagonist.

-

Schild Plot Construction: Steps 4-6 are repeated with at least two different concentrations of RU5135. A Schild plot is then constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of RU5135. The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Glycine receptor signaling pathway and competitive antagonism by RU5135.

Caption: Experimental workflow for determining the pA2 value of RU5135.

Caption: Logical relationship of RU5135's competitive antagonism at the glycine receptor.

Conclusion

RU5135 is a potent, competitive antagonist of glycine receptors, with a pA2 value of 7.67 as determined by electrophysiological studies on native receptors. Its shared site of action with strychnine further solidifies its mechanism as a competitive inhibitor. While quantitative binding data for specific GlyR subtypes remains an area for further investigation, the existing evidence positions RU5135 as a valuable tool for probing the function of glycinergic systems. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compelling molecule. Further studies elucidating the subtype selectivity of RU5135 will be crucial in unlocking its full potential in neuroscience research and therapeutic development.

References

Pharmacological Profile of the Antagonist RU5135: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a steroid derivative that has been characterized as a potent and selective antagonist of two major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor. This technical guide provides a comprehensive overview of the pharmacological profile of RU5135, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of inhibitory neurotransmission and the development of novel therapeutics targeting these systems.

Introduction

RU5135 is a synthetic steroid derivative that has emerged as a significant pharmacological tool for the investigation of inhibitory neurotransmission. Unlike many neuroactive steroids that potentiate the function of GABA-A receptors, RU5135 exhibits a distinct antagonistic profile. It acts as a competitive antagonist at the GABA-A receptor, a property demonstrated through Schild analysis.[1] Furthermore, RU5135 is a potent, strychnine-like antagonist of the glycine receptor.[2] This dual antagonism makes RU5135 a unique compound for dissecting the physiological and pathological roles of both GABAergic and glycinergic signaling.

Mechanism of Action

GABA-A Receptor Antagonism

RU5135 acts as a competitive antagonist at the GABA-A receptor. This has been established through electrophysiological studies on isolated rat cuneate nucleus preparations, where RU5135 produced a parallel rightward shift in the concentration-response curve for the GABA-A agonist muscimol, without a reduction in the maximum response.[1] The antagonism is not mediated through the neurosteroid binding site on the GABA-A receptor complex.[3] Instead, RU5135 appears to interact with the GABA binding site itself or a closely related site, thereby preventing the binding of GABA and subsequent channel opening.

Glycine Receptor Antagonism

In addition to its effects on the GABA-A receptor, RU5135 is a potent antagonist of the glycine receptor. Electrophysiological experiments on the isolated rat optic nerve have shown that RU5135 competitively inhibits glycine-induced depolarizations in a manner similar to the classical glycine receptor antagonist, strychnine.[1][2]

Quantitative Pharmacological Data

The potency of RU5135 as an antagonist at GABA-A and glycine receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Receptor Target | Agonist | Preparation | pA2 Value | Reference |

| GABA-A Receptor | Muscimol | Isolated Rat Cuneate Nucleus | 8.31 | [1] |

| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of RU5135.

Electrophysiological Recording from Isolated Rat Cuneate Nucleus (for GABA-A Receptor Antagonism)

-

Tissue Preparation: Slices of the rat cuneate nucleus are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution, typically containing (in mM): NaCl 124, KCl 5, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, gassed with 95% O2 / 5% CO2.

-

Recording: Extracellular DC potential recordings are made from the surface of the cuneate nucleus slice.

-

Agonist and Antagonist Application: The GABA-A receptor agonist, muscimol, is applied to the slice to elicit a depolarizing response. Concentration-response curves for muscimol are generated in the absence and presence of increasing concentrations of RU5135.

-

Data Analysis (Schild Plot): The dose-ratios (ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of RU5135. A linear regression with a slope not significantly different from unity is indicative of competitive antagonism. The x-intercept of this plot provides the pA2 value.

Electrophysiological Recording from Isolated Rat Optic Nerve (for Glycine Receptor Antagonism)

-

Tissue Preparation: The optic nerves are dissected from rats and maintained in a recording chamber perfused with a physiological saline solution.

-

Recording: Sucrose gap recording techniques are typically employed to measure compound action potentials and membrane potential changes in the nerve bundle.

-

Agonist and Antagonist Application: Glycine is applied to the preparation to induce a depolarization. Concentration-response curves for glycine are obtained in the absence and presence of various concentrations of RU5135.

-

Data Analysis (Schild Plot): Similar to the GABA-A receptor antagonism studies, a Schild plot analysis is performed to determine the nature of the antagonism and to calculate the pA2 value for RU5135 at the glycine receptor.

[35S]TBPS Binding Assay (to assess interaction with the GABA-A receptor complex)

-

Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.

-

Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the convulsant site within the GABA-A receptor channel. The assay is performed in the presence and absence of various concentrations of RU5135 and GABA.

-

Data Analysis: The amount of bound radioactivity is determined by liquid scintillation counting after separating the bound from free radioligand by rapid filtration. The ability of RU5135 to modulate the inhibitory effect of GABA on [35S]TBPS binding is assessed to infer its mechanism of action at the GABA-A receptor complex.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the antagonistic action of RU5135 on GABA-A and glycine receptor signaling pathways.

References

Methodological & Application

Application Notes and Protocols for RU5135 in In Vitro Slice Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been characterized primarily as a potent antagonist of inhibitory amino acid receptors, with significant activity at both glycine and GABA-A receptors.[1][2] In microelectrophoretic studies on the spinal cord of anesthetized cats, RU5135 demonstrated potent strychnine-like antagonism of glycine and, to a lesser extent, inhibited the effects of GABA.[1] Further studies on isolated rat optic nerve and cuneate nucleus confirmed its competitive antagonism at both glycine and GABA-A receptors.[2] Given its steroid structure, the potential for off-target effects on steroid hormone receptors, such as the glucocorticoid receptor (GR), should be considered. However, its primary and most potent activity described in the literature is the antagonism of inhibitory neurotransmission.

These application notes provide a detailed protocol for the use of RU5135 in in vitro slice preparations to study its effects on neuronal activity and synaptic transmission, with a focus on its role as a glycine and GABA receptor antagonist.

Data Presentation

The following table summarizes the known antagonistic properties of RU5135. Researchers should note that binding affinities for the glucocorticoid receptor are not well-documented in publicly available literature, and its primary characterization is as an inhibitory amino acid receptor antagonist.

| Parameter | Value | Species | Preparation | Reference |

| Primary Target | Glycine and GABA-A Receptors | [1][2] | ||

| Glycine Antagonism (pA2) | 7.67 | Rat | Isolated Optic Nerve | [2] |

| GABA-A Antagonism (pA2) | 8.31 (against muscimol) | Rat | Isolated Cuneate Nucleus | [2] |

| Chemical Formula | C18H28N2O2 | [3] | ||

| Molecular Weight | 304.43 g/mol | [3] | ||

| Solubility | Soluble in DMSO | [3] |

Signaling Pathways

Glycine and GABA-A Receptor Antagonism by RU5135

Glycine and GABA are the primary inhibitory neurotransmitters in the central nervous system. Both activate ligand-gated ion channels that are permeable to chloride ions (Cl-). The influx of Cl- hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. RU5135 acts as a competitive antagonist at these receptors, blocking the binding of glycine and GABA and thereby reducing inhibitory neurotransmission. This disinhibition can lead to an overall increase in neuronal excitability.

RU5135 signaling pathway as a glycine and GABA-A receptor antagonist.

Glucocorticoid Receptor Signaling Pathway (for contextual understanding)

While RU5135 is not primarily a glucocorticoid receptor (GR) antagonist, understanding the GR signaling pathway is relevant for researchers investigating steroid derivatives. Glucocorticoids (GCs) are steroid hormones that bind to cytosolic GRs. Upon binding, the GR-GC complex translocates to the nucleus and acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to regulate gene expression. This pathway is crucial for processes like stress response, metabolism, and inflammation.[4][5]

Canonical glucocorticoid receptor signaling pathway.

Experimental Protocols

General Protocol for Acute Brain Slice Preparation

This protocol is a general guideline and may need to be optimized for the specific brain region and animal age.

Materials:

-

Slicing solution (e.g., NMDG-based or sucrose-based aCSF, ice-cold and continuously bubbled with 95% O2 / 5% CO2)[6]

-

Artificial cerebrospinal fluid (aCSF) for recovery and recording (continuously bubbled with 95% O2 / 5% CO2)[6]

-

Vibrating microtome

-

Recovery chamber

-

Recording chamber

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold slicing solution.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

-

Mount the brain on the vibratome stage and prepare slices of the desired thickness (typically 250-400 µm).

-

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

Protocol for Application of RU5135 to In Vitro Slices

1. Stock Solution Preparation:

-

RU5135 is soluble in dimethyl sulfoxide (DMSO).[3]

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

2. Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired working concentration.

-

The final concentration of DMSO in the aCSF should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.

-

It is recommended to test a range of RU5135 concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for the desired effect in your specific preparation.

3. Application to Slices:

-

Transfer a single slice to the recording chamber and perfuse with standard aCSF to obtain a stable baseline recording.

-

Switch the perfusion to the aCSF containing RU5135.

-

Allow sufficient time for the drug to equilibrate in the tissue and for its effects to stabilize. This may take several minutes.

-

Record the changes in neuronal activity (e.g., spontaneous firing rate, synaptic potentials) in the presence of RU5135.

-

To test for reversibility, wash out the drug by perfusing with standard aCSF.

Experimental Workflow for RU5135 Application in Electrophysiology

Experimental workflow for applying RU5135 to in vitro slice preparations.

Important Considerations

-

Epileptiform Activity: As an antagonist of inhibitory neurotransmission, RU5135 has the potential to induce epileptiform activity in brain slices. Researchers should be prepared to observe and analyze such activity.

-

Off-Target Effects: Given its steroid backbone, the possibility of RU5135 interacting with steroid hormone receptors, including the glucocorticoid receptor, cannot be entirely ruled out, especially at higher concentrations. Appropriate controls, such as co-application with known GR agonists or antagonists, may be necessary if such effects are suspected.

-

Concentration-Response Curve: It is crucial to perform a concentration-response analysis to determine the EC50 of RU5135 for its effects in the specific brain region and cell type under investigation.

-

Controls: Always include a vehicle control (aCSF with the same final concentration of DMSO) to ensure that the observed effects are due to RU5135 and not the solvent.

Conclusion

RU5135 is a valuable pharmacological tool for studying the roles of glycine and GABA-A receptors in neuronal circuits. Its potent antagonist activity at these receptors makes it a useful compound for inducing disinhibition and studying network excitability in in vitro slice preparations. Researchers should be mindful of its primary mechanism of action and consider potential off-target effects when designing and interpreting experiments.

References

- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. digitalcommons.providence.org [digitalcommons.providence.org]

Application Notes and Protocols for RU5135 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a synthetic amidine steroid that functions as a potent and selective antagonist of inhibitory neurotransmitter receptors. Specifically, it acts as a competitive antagonist at the γ-aminobutyric acid type A (GABAA) receptor and as a potent, strychnine-like antagonist at the glycine receptor (GlyR).[1][2][3] This dual antagonism makes RU5135 a valuable research tool for studying inhibitory neurotransmission and for investigating the roles of GABAergic and glycinergic signaling in various physiological and pathological processes. Due to its mechanism of action, RU5135 is primarily of interest in neurobiological research involving neuronal cell cultures.

Note: There is limited information available in the public domain regarding specific recommended concentrations of RU5135 for use in cell culture. The data presented here are derived from its known potency in in vitro preparations of neural tissue. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental endpoint.

Mechanism of Action and Signaling Pathways

RU5135 exerts its effects by blocking the action of the two major inhibitory neurotransmitters in the central nervous system: GABA and glycine.

-

GABAA Receptor Antagonism: RU5135 competitively binds to the GABAA receptor, preventing GABA from binding and activating the receptor. The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. By blocking this action, RU5135 reduces GABAergic inhibition, leading to increased neuronal excitability.

-

Glycine Receptor Antagonism: Similarly, RU5135 acts as a potent antagonist at the glycine receptor, which is also a chloride-permeable ligand-gated ion channel. Glycine receptors are predominantly found in the spinal cord and brainstem, where they play a crucial role in motor control and sensory processing. By blocking glycine binding, RU5135 inhibits glycinergic neurotransmission, which can lead to disinhibition and convulsant effects.[2]

Below are diagrams illustrating the signaling pathways affected by RU5135.

Quantitative Data

Due to the limited availability of data on RU5135 in cultured cell lines, a comprehensive table of recommended concentrations cannot be provided. However, the potency of RU5135 has been determined in isolated neural tissue preparations, which can serve as a starting point for designing dose-response experiments.

| Parameter | Value | Preparation | Target | Reference |

| pA2 | 8.31 | Rat cuneate nucleus | GABAA Receptor (vs. muscimol) | [3] |

| pA2 | 7.67 | Rat optic nerve | Glycine Receptor (vs. glycine) | [3] |

Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency. The pA2 values for RU5135 suggest that it is a highly potent antagonist at both GABAA and glycine receptors, with activity expected in the nanomolar to low micromolar range.

Experimental Protocols

The following are general protocols that can be adapted for the use of RU5135 in cell culture. It is imperative to optimize these protocols for the specific cell line and assay being used.

General Protocol for Treating Cultured Neuronal Cells with RU5135

This protocol provides a basic workflow for applying RU5135 to cultured cells and assessing its effect.

References

- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

RU5135 Application in Spinal Cord Injury Research: Theoretical Application Notes and Protocols

Disclaimer: The application of RU5135 in spinal cord injury (SCI) research is currently theoretical. As of this writing, published studies directly investigating the effects of RU5135 on traumatic spinal cord injury have not been identified. The following application notes and protocols are based on the established pharmacological profile of RU5135 as a potent glycine receptor antagonist and the known pathophysiology of SCI. These guidelines are intended to serve as a foundational framework for researchers interested in exploring the potential of RU5135 as a novel therapeutic agent for SCI.

Application Notes

1. Introduction to RU5135

RU5135 is a steroid derivative recognized for its potent, strychnine-like antagonism of glycine receptors.[1] Glycine is the primary inhibitory neurotransmitter in the spinal cord, acting through ionotropic glycine receptors (GlyRs) to mediate postsynaptic inhibition. By binding to and blocking GlyRs, RU5135 inhibits this hyperpolarizing chloride influx, leading to a state of disinhibition. While its effects on GABA receptors are less pronounced, it is a powerful tool for studying the role of glycinergic signaling in the central nervous system.[1][2]

2. Theoretical Mechanism of Action in Spinal Cord Injury

Following the primary mechanical trauma in SCI, a cascade of secondary injury events contributes to further neuronal loss and functional decline. This includes excitotoxicity, inflammation, and the development of chronic neuropathic pain and spasticity. The role of glycinergic signaling in these processes presents a therapeutic target.

-

Modulation of Neuronal Excitability: In the acute phase of SCI, excessive release of excitatory neurotransmitters like glutamate leads to excitotoxicity. While seemingly counterintuitive to block an inhibitory signal in this context, the disinhibition of specific neuronal circuits by a glycine antagonist could potentially modulate pathological network activity. For instance, selective antagonism at GlyRs on excitatory interneurons could alter the overall balance of excitation and inhibition in the injured spinal cord.

-

Neuropathic Pain: A key consequence of SCI is the development of chronic neuropathic pain, which is often characterized by a loss of inhibitory tone in the dorsal horn.[3] Studies on other glycine receptor antagonists have shown that blocking glycinergic transmission can paradoxically lead to allodynia.[4] Therefore, investigating RU5135 could help elucidate the complex role of specific GlyR subtypes in the development and maintenance of post-SCI pain.

-

Spasticity: The loss of descending inhibitory inputs is a major contributor to spasticity after SCI. The resulting hyperexcitability of spinal motor neurons is partly due to altered glycinergic signaling. RU5135 could be used as a research tool to probe these changes and to understand the contribution of specific glycinergic pathways to motor circuit dysfunction.

Figure 1. Theoretical mechanism of RU5135 action in the context of spinal cord injury.

3. Potential Research Applications

-

In Vitro Models: Utilize primary spinal cord neuron cultures or organotypic slice cultures to study the effects of RU5135 on neuronal survival, apoptosis, neurite outgrowth, and network activity following excitotoxic or mechanical injury paradigms.

-

In Vivo Models: Administer RU5135 in rodent models of SCI (e.g., contusion, compression, or transection models) to assess its impact on locomotor recovery, sensory function, neuropathic pain development, and spasticity.

-

Electrophysiology: Perform in vivo or ex vivo electrophysiological recordings to determine how RU5135 modulates synaptic transmission and neuronal firing properties in the injured spinal cord.

Quantitative Data Summary

As there are no direct studies of RU5135 in SCI, no quantitative data is available. The following table illustrates the types of data that should be collected in foundational studies.

| Parameter | Experimental Model | Measurement | Potential Outcome |

| Efficacy | Rat Contusion SCI | Basso, Beattie, Bresnahan (BBB) Score | Assessment of locomotor recovery |

| Grid Walk Test | Evaluation of fine motor control | ||

| von Frey Filament Test | Measurement of mechanical allodynia | ||

| Histology | Rat Contusion SCI | Lesion Volume Quantification (e.g., Luxol Fast Blue) | Determination of tissue sparing |

| Immunohistochemistry (e.g., NeuN, GFAP) | Assessment of neuronal survival and gliosis | ||

| Molecular | In vitro primary neurons | Western Blot (e.g., Caspase-3, Bcl-2) | Analysis of apoptotic pathways |

| qPCR (e.g., inflammatory cytokines) | Measurement of inflammatory gene expression |

Experimental Protocols

Protocol 1: In Vivo Administration of RU5135 in a Rat Contusion SCI Model

Objective: To evaluate the effect of RU5135 on functional recovery and histopathology following a thoracic spinal cord contusion injury in rats.

Materials:

-

Adult female Sprague-Dawley rats (250-300g)

-

RU5135

-

Vehicle solution (e.g., 10% DMSO in saline)

-

Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)

-

Infinite Horizon Impactor or similar contusion device

-

Surgical instruments

-

Post-operative care supplies (antibiotics, analgesics, saline)

Procedure:

-

Animal Preparation: Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance). Shave and sterilize the surgical area over the thoracic spine.

-

Laminectomy: Make a midline incision over the T9-T11 vertebrae. Dissect the paraspinal muscles to expose the T10 vertebral lamina. Perform a laminectomy at the T10 level to expose the dura mater over the spinal cord.

-

Spinal Cord Injury: Stabilize the spine using vertebral clamps. Induce a moderate contusion injury (e.g., 200 kdyn force) onto the exposed spinal cord using a contusion device.

-

Drug Administration:

-

Systemic Delivery: Immediately following injury, administer RU5135 or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. The exact dose will need to be determined through dose-response studies (a starting point could be in the 1-10 mg/kg range, typical for in vivo studies of small molecules). Repeat administration daily for the first 7 days post-injury.

-

Intrathecal Delivery: For targeted spinal delivery, implant an intrathecal catheter with its tip near the injury site. Administer a lower dose of RU5135 (e.g., in the µg range) via the catheter.

-

-

Wound Closure: Suture the muscle layers and close the skin with wound clips or sutures.

-

Post-Operative Care: Administer subcutaneous saline for hydration, an analgesic (e.g., buprenorphine), and an antibiotic. Manually express bladders twice daily until bladder function returns. House animals in a clean environment with easy access to food and water.

-

Behavioral Assessment:

-

Perform BBB locomotor rating weekly for 6-8 weeks to assess hindlimb function.

-

Conduct sensory testing (e.g., von Frey) at baseline and at specified time points post-injury to evaluate neuropathic pain.

-

-

Histological Analysis: At the end of the study period, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the spinal cord, postfix, and process for cryosectioning or paraffin embedding. Perform histological staining (e.g., H&E, Luxol Fast Blue) and immunohistochemistry to assess lesion size, white matter sparing, and cellular responses.

Figure 2. Experimental workflow for testing RU5135 in a rat model of SCI.

Protocol 2: In Vitro Neuronal Viability Assay

Objective: To determine if RU5135 protects primary spinal neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary spinal cord neuronal cultures (from E14-E15 rat or mouse embryos)

-

Neurobasal medium and B27 supplement

-

RU5135

-

Glutamate

-

Cell viability assay kit (e.g., MTT or LDH assay)

-

96-well culture plates

Procedure:

-

Cell Culture: Isolate and culture primary spinal neurons in 96-well plates according to standard protocols. Allow neurons to mature for 7-10 days in vitro.

-

Pre-treatment: Prepare serial dilutions of RU5135 in culture medium. Pre-treat the neurons with varying concentrations of RU5135 (e.g., 1 nM to 10 µM) or vehicle for 1-2 hours.

-

Excitotoxic Insult: Add glutamate to the wells (a final concentration of 25-50 µM is a common starting point, but should be optimized) for 15-30 minutes to induce excitotoxicity. Wells with no glutamate will serve as a negative control.

-

Washout and Recovery: Gently wash the cells with fresh, pre-warmed medium to remove glutamate and RU5135. Return the plates to the incubator for 24 hours.

-

Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer’s instructions. The MTT assay measures metabolic activity in live cells, while the LDH assay measures lactate dehydrogenase released from dead cells.

-

Data Analysis: Normalize the viability data to the vehicle-treated, non-glutamate control group. Plot the dose-response curve for RU5135's protective effect and calculate the EC50 if applicable.

References

- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of spinal amino acid release and touch-evoked allodynia produced by spinal glycine or GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RU5135 as a Selective Antagonist in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been characterized as a potent and selective antagonist of the glycine receptor, exhibiting strychnine-like properties.[1][2] It displays a lesser effect on GABAergic inhibition, making it a valuable pharmacological tool for the dissection of neuronal circuits where glycinergic transmission is prominent. These application notes provide a summary of the pharmacological data for RU5135 and detailed protocols for its use in experimental neuroscience.

Pharmacological Data

The antagonist potency of RU5135 has been determined in isolated preparations of the rat optic nerve and cuneate nucleus. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is used to quantify its activity.

| Target Receptor | Agonist/Analogue | Preparation | pA2 Value | Antagonist Action | Common Site of Action |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | Competitive | Strychnine |

| GABA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | Competitive | Bicuculline |

Note: The pA2 value is a measure of antagonist potency. A higher pA2 value indicates greater potency. While RU5135 is a potent glycine antagonist, it also shows significant activity at the GABA receptor. Therefore, careful consideration of the experimental context and potential off-target effects is necessary.

Signaling Pathway of the Glycine Receptor

Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. It binds to the ionotropic glycine receptor (GlyR), a ligand-gated chloride channel. Upon glycine binding, the channel opens, allowing an influx of chloride ions (Cl-), which hyperpolarizes the neuron and decreases its excitability. RU5135 acts as a competitive antagonist at the glycine binding site, preventing glycine from activating the receptor and thereby blocking this inhibitory signal.

Experimental Protocols

The following are representative protocols for the application of RU5135 in neurophysiological experiments. These should be adapted based on the specific experimental setup, animal model, and research question.

Protocol 1: In Vivo Microiontophoresis and Single-Unit Recording

This protocol describes the use of RU5135 to investigate its effect on the firing rate of individual neurons in an anesthetized animal model, a technique particularly useful for studying neuronal circuits in the spinal cord or brainstem.

Materials:

-

RU5135 hydrochloride

-

Saline solution (0.9% NaCl)

-

Multi-barreled micropipettes (glass)

-

Recording electrode (e.g., tungsten)

-

Microiontophoresis current generator

-

Extracellular amplifier and recording system

-

Anesthetized animal (e.g., cat, rat) prepared for stereotaxic surgery

-

Stereotaxic apparatus

-

Physiological monitoring equipment

Procedure:

-

Preparation of RU5135 Solution:

-

Dissolve RU5135 hydrochloride in 0.9% saline to a final concentration of 10-50 mM. The pH should be adjusted to be close to neutral (pH 6.0-7.5) to ensure solubility and minimize tissue damage.

-

Filter the solution through a 0.22 µm syringe filter.

-

Backfill one barrel of a multi-barreled micropipette with the RU5135 solution. Other barrels can be filled with saline (for control ejections) and an excitatory or inhibitory amino acid (e.g., glutamate, glycine) to confirm cell responsiveness.

-

-

Animal Preparation and Surgery:

-

Anesthetize the animal according to an approved institutional protocol.

-

Perform a craniotomy or laminectomy to expose the brain or spinal cord region of interest.

-

Secure the animal in a stereotaxic frame.

-

-

Electrode Placement and Single-Unit Recording:

-

Lower the multi-barreled micropipette and the recording electrode into the target area.

-

Advance the electrodes slowly while monitoring for single-unit activity.

-

Once a stable, well-isolated neuron is identified, record its baseline firing rate.

-

-

Microiontophoretic Application of RU5135:

-

Apply RU5135 from the micropipette using positive current pulses (e.g., 10-100 nA for 10-60 seconds). A retaining current (negative polarity) should be applied when not ejecting to prevent leakage.

-

Record the neuron's firing rate during and after the ejection of RU5135.

-

To confirm glycinergic input to the recorded neuron, an inhibitory response to the iontophoretic application of glycine can be tested before and after RU5135 application. Antagonism of the glycine-induced inhibition by RU5135 provides strong evidence for its mechanism of action at that synapse.

-

Perform control ejections of saline to ensure that the observed effects are not due to current artifacts.

-

-

Data Analysis:

-

Analyze the change in neuronal firing rate in response to RU5135.

-

Compare the effects of RU5135 on spontaneous activity versus evoked activity (e.g., synaptic responses elicited by peripheral stimulation).

-

Protocol 2: Ex Vivo Brain Slice Electrophysiology

This protocol outlines the use of RU5135 in brain slices to study its effects on synaptic transmission in a more controlled environment.

Materials:

-

RU5135

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue slicer

-

Patch-clamp or field potential recording setup

-

Stimulating electrode

-

Recording electrode (patch pipette or glass microelectrode)

-

Perfusion system

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare acute slices (200-400 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Obtain whole-cell patch-clamp recordings from a neuron of interest or place a field potential electrode in the desired location.

-

Place a stimulating electrode to evoke synaptic responses.

-

-

Application of RU5135:

-

Prepare a stock solution of RU5135 in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 1-10 µM) in aCSF. Ensure the final solvent concentration is low (<0.1%) to avoid non-specific effects.

-

Record baseline synaptic responses (e.g., inhibitory postsynaptic currents, IPSCs, or field potentials).

-

Switch the perfusion to the aCSF containing RU5135 and record the changes in synaptic responses.

-

To isolate glycinergic currents, it is often necessary to block GABAergic and glutamatergic transmission using antagonists such as bicuculline and CNQX/AP5, respectively.

-

Wash out the drug by perfusing with normal aCSF and observe for recovery of the synaptic response.

-

-

Data Analysis:

-

Measure the amplitude, frequency, and kinetics of IPSCs or the slope and amplitude of field potentials before, during, and after RU5135 application.

-

Determine the concentration-response relationship for RU5135 if multiple concentrations are tested.

-

Safety and Handling

RU5135 is a potent neuroactive compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

RU5135 is a valuable tool for investigating the role of glycinergic inhibition in neuronal circuits. Its selectivity for the glycine receptor over the GABA receptor, although not absolute, allows for targeted pharmacological manipulation. The provided protocols offer a starting point for researchers to incorporate RU5135 into their studies of neuronal function and dysfunction. Careful experimental design and control for potential off-target effects are essential for the robust interpretation of results.

References

Application Notes and Protocols: RU5135 in the Study of Motor Control and Reflexes

For Researchers, Scientists, and Drug Development Professionals

Introduction